1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of these compounds.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl and naphthalenylmethyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A related compound with a similar structure but lacking the naphthalenylmethyl group.
1-(2-Methoxyphenyl)piperazine: Another similar compound with the methoxy group positioned differently on the phenyl ring.
Uniqueness
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and naphthalenylmethyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that may contribute to its pharmacological properties. The compound's molecular formula indicates a weight of 390.5 g/mol, and its structure includes a piperazine ring with a 4-methoxyphenyl and a naphthalen-2-ylmethyl group. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Research indicates that this compound may exhibit significant binding affinity to various receptors, particularly those involved in neurological functions. Studies involving molecular docking have suggested that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system .
Potential Therapeutic Applications
The compound is being explored for its potential applications in treating neurological disorders and other conditions where piperazine derivatives have shown promise. Its unique combination of methoxy and naphthalene groups may confer distinct pharmacological effects compared to other derivatives.
Case Studies
Comparative Analysis with Similar Compounds
Compound Name | Structural Highlights | Unique Features |
---|---|---|
1-(3-Ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine | Ethoxy and methoxy groups | Different substitution pattern on benzene ring |
1-(1-Naphthylmethyl)piperazine | Lacks methoxy substitution | Simpler structure with only naphthalene substitution |
4-(1-Naphthylmethyl)piperazine | Similar naphthalene substitution | No methoxy group present |
The uniqueness of this compound lies in its combination of both methoxyphenyl and naphthalenemethyl groups, potentially leading to distinct pharmacological effects compared to other piperazine derivatives.
Properties
Molecular Formula |
C23H26N2O |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2O/c1-26-23-10-7-19(8-11-23)17-24-12-14-25(15-13-24)18-20-6-9-21-4-2-3-5-22(21)16-20/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
FRBFOVICXRVYEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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